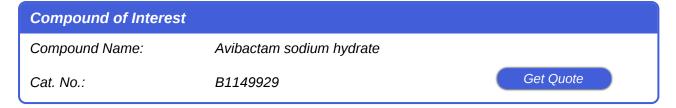


Avibactam's Spectrum of Activity Against β-Lactamase Classes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

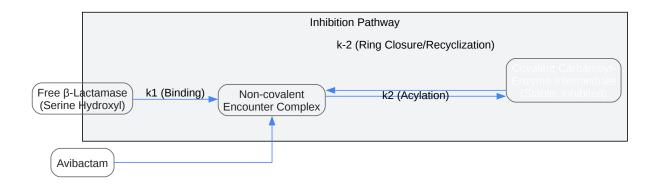
Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that has significantly expanded the therapeutic options for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β -lactamase inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a broader spectrum of activity.[3][4] This guide provides an in-depth overview of avibactam's activity against Ambler Class A, B, C, and D β -lactamases, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

Avibactam inhibits serine β -lactamases (Classes A, C, and some D) through a novel, reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the β -lactamase on the carbonyl carbon of avibactam's urea moiety. This leads to the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to slowly dissociate and regenerate the active enzyme and intact avibactam.[1][3] This contrasts with the "suicide inhibition" mechanism of older β -lactamase inhibitors like clavulanic acid, which leads to irreversible inactivation.[5]





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Figure 1: Simplified signaling pathway of avibactam's reversible covalent inhibition of a serine β -lactamase.

Spectrum of Activity

Avibactam demonstrates potent inhibitory activity against a broad range of clinically significant β-lactamases, with the notable exception of Class B metallo-β-lactamases (MBLs).

Class A β-Lactamases

Avibactam is a highly effective inhibitor of Class A enzymes, including extended-spectrum β -lactamases (ESBLs) such as TEM, SHV, and CTX-M variants, as well as Klebsiella pneumoniae carbapenemases (KPCs).[5][6] Its potent activity against KPC enzymes has been crucial in restoring the efficacy of carbapenems and other β -lactams against carbapenem-resistant Enterobacteriaceae (CRE).

Class B β-Lactamases

Avibactam is not active against Class B metallo- β -lactamases (e.g., NDM, VIM, IMP).[3][7] These enzymes utilize zinc ions instead of a serine residue in their active site for β -lactam hydrolysis, and thus are not susceptible to avibactam's mechanism of action.[8] This lack of activity is a significant limitation, and combination therapies are often required for infections caused by MBL-producing organisms.[9]



Class C β-Lactamases

Avibactam is the first clinically available β -lactamase inhibitor to demonstrate robust inhibition of Class C cephalosporinases, such as the AmpC enzymes produced by Pseudomonas aeruginosa and various Enterobacteriaceae.[1][2] Prior to avibactam, AmpC-producing organisms were a major therapeutic challenge due to their resistance to older inhibitor combinations.

Class D β-Lactamases

Avibactam's activity against Class D oxacillinases (OXA-type) is more variable.[4] It effectively inhibits some important OXA enzymes, most notably OXA-48 and its variants, which are a common cause of carbapenem resistance.[6][10] However, its activity against other OXA-type carbapenemases, particularly those prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40, OXA-58), is limited.[7]

Quantitative Inhibitory Data

The inhibitory potential of avibactam against various β -lactamases has been quantified using several kinetic parameters. The following tables summarize key data from published studies.

Table 1: Avibactam IC50 Values against Purified β-Lactamases

β-Lactamase Class	Enzyme	IC50 (μM)	Reference
Class A	CTX-M-15	0.004 - 0.008	[11][12]
KPC-2	0.009 - 0.012	[11][12]	
TEM-1	0.008	[11]	_
SHV-5	0.004	[12]	_
Class C	P. aeruginosa AmpC	0.160	[12]
E. cloacae P99 AmpC	0.019	[12]	
Class D	OXA-10	0.230	[12]
OXA-48	0.080	[12]	



IC50 (half-maximal inhibitory concentration) values represent the concentration of avibactam required to inhibit 50% of the enzyme's activity under specific assay conditions.

Table 2: Kinetic Parameters of Avibactam Inhibition

β- Lactamase Class	Enzyme	Acylation Efficiency (k2/Ki) (M- 1s-1)	Deacylation Rate (koff) (s-1)	Half-life (t1/2) of Acyl- Enzyme Complex (min)	Reference
Class A	CTX-M-15	1.0 x 105	2.9 x 10-4	40	[10][13]
KPC-2	3.6 x 104	1.4 x 10-4	82	[10]	
Class C	P. aeruginosa AmpC	1.1 x 104	1.9 x 10-3	6	[10]
E. cloacae P99 AmpC	1.3 x 104	3.8 x 10-5	300	[10]	
Class D	OXA-10	1.1 × 101	< 1.6 x 10-6	> 7200 (> 5 days)	[10][13]
OXA-48	1.2 x 103	-	-	[10]	

Ki is the dissociation constant of the initial non-covalent complex, k2 is the acylation rate constant, and koff is the deacylation rate constant.

Experimental Protocols

The characterization of avibactam's activity involves a combination of microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a β -lactam antibiotic in combination with a fixed concentration of avibactam is determined to assess its ability to restore antibacterial activity.



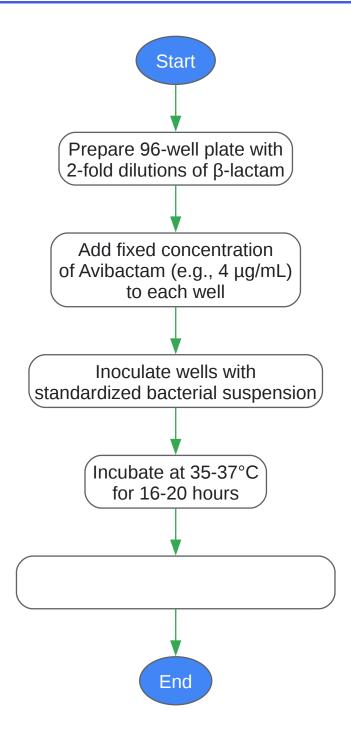




Methodology: Broth Microdilution

- Preparation: A series of two-fold dilutions of the β-lactam agent (e.g., ceftazidime) are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[14][15]
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterial isolate to a final concentration of approximately 5 x 105 CFU/mL.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours.
- Reading: The MIC is determined as the lowest concentration of the β -lactam antibiotic that completely inhibits visible bacterial growth.





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Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Enzyme Inhibition Assays (IC50 and Kinetic Parameter Determination)

Foundational & Exploratory





Biochemical assays using purified β-lactamase enzymes are employed to determine kinetic parameters such as IC50, Ki, and k2.

Methodology: Spectrophotometric Assay

- Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate buffer, sometimes with NaHCO3 for OXA enzymes).[10] A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis.
- Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.
- Reaction Initiation: The hydrolysis reaction is initiated by adding the nitrocefin substrate.
- Data Acquisition: The rate of nitrocefin hydrolysis is monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) using a spectrophotometer.
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50. More complex analyses of progress curves under different substrate and inhibitor concentrations are used to determine individual kinetic parameters like k2/Ki and koff.[10]

Conclusion

Avibactam is a broad-spectrum serine β -lactamase inhibitor with a unique reversible covalent mechanism of action. Its potent inhibition of Class A (including KPCs), Class C (AmpC), and key Class D (OXA-48) enzymes has made it an invaluable component of combination therapies against multidrug-resistant Gram-negative pathogens. A thorough understanding of its spectrum of activity, inhibitory potency, and the methodologies used for its evaluation is critical for researchers and clinicians in the ongoing effort to combat antimicrobial resistance. Its inactivity against Class B metallo- β -lactamases, however, underscores the need for continued development of new inhibitors with an even broader spectrum.



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